
1,1,1-Trifluoroacetone
Overview
Description
1,1,1-Trifluoroacetone (TFK) (CAS 421-50-1, EC 207-005-9) is a fluorinated ketone with the molecular formula C₃H₃F₃O and a molecular weight of 112.05 g/mol . It is a colorless, volatile liquid widely utilized as a solvent, organic synthesis intermediate, and trifluoromethylation reagent. Its trifluoromethyl group imparts unique electronic and steric properties, making it valuable in pharmaceuticals (e.g., antihypertensive agents) and agrochemicals . TFK is also pivotal in synthesizing fluorinated heterocycles, such as aziridines and azetidines, which serve as precursors for bioactive molecules . Global consumption data (1997–2046) highlight its role as a chemical intermediate, with applications spanning pharmaceuticals, polymers, and specialty chemicals .
Preparation Methods
1,1,1-Trifluoroacetone can be synthesized through several methods:
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Condensation of Ethyl Trifluoroacetate and Ethyl Acetate: : This method involves the condensation of ethyl trifluoroacetate and ethyl acetate to form trifluoro acetoacetic acid, which is then hydrolyzed and decarboxylated to produce this compound .
Reaction: CF₃CO₂C₂H₅ + CH₃CO₂C₂H₅ → CF₃C(O)CH₂CO₂C₂H₅ + C₂H₅OH
Hydrolysis and Decarboxylation: CF₃C(O)CH₂CO₂C₂H₅ + H₂O → CF₃C(O)CH₂CO₂H + C₂H₅OH; CF₃C(O)CH₂CO₂H → CF₃C(O)CH₃ + CO₂
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Addition of Methylmagnesium Iodide to Trifluoroacetic Acid: : This method involves the addition of methylmagnesium iodide to trifluoroacetic acid to yield this compound .
Reaction: CF₃CO₂H + 2 CH₃MgI → CF₃C(O)CH₃ + MgI₂ + CH₄ + MgO
Chemical Reactions Analysis
1,1,1-Trifluoroacetone undergoes various chemical reactions:
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Hydrogenation: : Hydrogenation of this compound over a platinum catalyst produces trifluoroisopropanol .
Reaction: CF₃C(O)CH₃ + H₂ → CF₃CH(OH)CH₃
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Reduction: : The reduction of this compound can be achieved asymmetrically to produce chiral alcohols .
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Alkylation and Arylation: : Alkylation with Grignard reagents and arylation with arenes in the presence of aluminum chloride produce tertiary alcohols .
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Oxidation: : this compound can be converted to dioxirane using oxone and serves as an oxidizing agent in Oppenauer oxidation .
Scientific Research Applications
1,1,1-Trifluoroacetone has several scientific research applications:
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Synthesis of 2-Trifluoromethyl-7-azaindoles: : It is used in the synthesis of 2-trifluoromethyl-7-azaindoles starting with 2,6-dihalopyridines .
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Preparation of Enantiopure α-Trifluoromethyl Alanines and Diamines: : The derived chiral imine is used to prepare enantiopure α-trifluoromethyl alanines and diamines via a Strecker reaction followed by either nitrile hydrolysis or reduction .
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General Chemical Reagent: : It is used as a general chemical reagent in various synthetic reactions, including the synthesis of glucokinase-glucokinase regulatory protein disruptors, which may act as potential targets for type II diabetics .
Mechanism of Action
The mechanism of action of 1,1,1-trifluoroacetone involves its role as an electrophilic ketone. It is less prone to hydrate than hexafluoroacetone and more electrophilic than acetone itself . This makes it a valuable reagent in various chemical reactions, including hydrogenation, reduction, alkylation, and oxidation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Environmental Properties
Key Research Findings
- Synthetic Flexibility : TFK’s trifluoromethyl group enhances electrophilicity, enabling regioselective ring-opening of aziridines to generate β-iodo amines .
- Polymer Chemistry : Copolymerization of TFK with fluorene derivatives yields thermally stable anion-exchange membranes with hydrogen-bonded ion channels .
- Environmental Impact : TFK’s photochemical degradation is slower than acetone due to fluorine’s electron-withdrawing effects, necessitating careful environmental monitoring .
Biological Activity
1,1,1-Trifluoroacetone (TFA) is a fluorinated ketone with the chemical formula CHFO. It has garnered attention in various fields, including medicinal chemistry and agricultural sciences, due to its unique structural properties and biological activities. This article reviews the biological activity of TFA, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
TFA is characterized by its trifluoromethyl group, which significantly influences its reactivity and interaction with biological systems. The presence of fluorine atoms enhances lipophilicity and metabolic stability, making TFA an attractive candidate for pharmaceutical applications.
Biological Activity Overview
The biological activities of TFA can be categorized into several key areas:
- Anticancer Activity : TFA has been studied for its potential anticancer properties. Research indicates that it can inhibit the growth of various cancer cell lines. For instance, a study reported that TFA exhibited significant cytotoxic effects against five human cancer cell lines, demonstrating its potential as an anticancer agent .
- Antimicrobial Properties : TFA has shown antimicrobial activity against several pathogens. Its effectiveness as a disinfectant and preservative in pharmaceutical formulations has been documented, suggesting its utility in preventing microbial contamination .
- Metabolic Effects : Preliminary studies indicate that TFA may influence metabolic pathways. It has been suggested that TFA could modulate lipid metabolism and glucose homeostasis, although further research is needed to elucidate these mechanisms fully .
The mechanisms through which TFA exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Reactive Oxygen Species (ROS) Generation : TFA may induce oxidative stress in cells by generating ROS, leading to apoptosis in cancer cells .
- Enzyme Inhibition : It is hypothesized that TFA could inhibit specific enzymes involved in cancer cell proliferation or microbial growth, although specific targets remain to be identified.
Case Studies
Several studies have highlighted the biological activity of TFA:
- Anticancer Study : A study published in 2019 evaluated the anticancer activity of various compounds including TFA against human cancer cell lines. The results indicated that TFA had a dose-dependent inhibitory effect on cell viability, suggesting potential as a lead compound for anticancer drug development .
- Antimicrobial Efficacy : Another study investigated the antimicrobial properties of TFA in different formulations. The results demonstrated that TFA effectively reduced microbial load in contaminated samples, supporting its use as a preservative .
- Metabolic Impact : Research exploring the metabolic effects of TFA found that it could influence lipid profiles and glucose levels in animal models. These findings point towards potential applications in metabolic disorders .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1,1,1-trifluoropropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O/c1-2(7)3(4,5)6/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUDAMLDXFJHJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059963 | |
Record name | Trifluoroacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9059963 | |
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Molecular Weight |
112.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; bp = 22 deg C; [Aldrich MSDS] | |
Record name | 2-Propanone, 1,1,1-trifluoro- | |
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Vapor Pressure |
728.0 [mmHg] | |
Record name | 2-Propanone, 1,1,1-trifluoro- | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
421-50-1 | |
Record name | 1,1,1-Trifluoroacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=421-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl trifluoromethyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421501 | |
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Record name | 421-50-1 | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66412 | |
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Record name | 2-Propanone, 1,1,1-trifluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trifluoroacetone | |
Source | EPA DSSTox | |
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Record name | 1,1,1-trifluoroacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.370 | |
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Record name | METHYL TRIFLUOROMETHYL KETONE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K987U5C2CX | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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